Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is a complex heterocyclic compound characterized by its unique structure, which includes a furo[3,2-c]pyridine core fused with a pyridine ring and a carboxylate ester group. The molecular formula for this compound is C₁₄H₁₀N₂O₃, and it has a molecular weight of approximately 254.24 g/mol. The compound's structure contributes to its potential biological activity and utility in various applications, particularly in medicinal chemistry and material science .
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties .
The biological activity of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is an area of active research. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:
The specific biological effects of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate require further investigation to establish its therapeutic potential .
The synthesis of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate typically involves multi-step synthetic routes starting from simpler precursors. Common methods include:
These methods allow for the efficient production of the compound while enabling the introduction of various substituents that may enhance its properties .
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate has potential applications in several fields:
The versatility of this compound makes it a valuable target for research and development across these domains .
Interaction studies involving methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate focus on understanding how it interacts with biological targets. These studies may include:
Such studies are crucial for determining the viability of this compound as a therapeutic agent or lead compound in drug discovery .
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate | Similar furo-pyridine structure | Different substitution pattern on the pyridine ring |
| Methyl 5-(4-Oxidanylidene-furo[3,2-c]pyridin-2-Yl)pyridine-3-carboxylate | Contains an oxidanylidene group | Potentially altered reactivity due to oxidation |
| Benzofuro[3,2-b]pyridines | Fused benzene and furan rings | Broader range of biological activities |
These compounds illustrate variations in substitution patterns and structural modifications that can lead to different biological activities and applications. Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate's unique combination of features positions it as a promising candidate in medicinal chemistry and related fields .
The systematic IUPAC name methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate provides a precise description of the compound’s structure. The parent heterocyclic system, furo[3,2-c]pyridine, consists of a fused bicyclic framework where a furan ring (oxygen-containing five-membered ring) merges with a pyridine ring (nitrogen-containing six-membered ring) at specific positions. The numbering of the fused system follows IUPAC conventions: the oxygen atom occupies position 3 of the furan moiety, while the nitrogen atom resides at position 2 of the pyridine fragment.
The substituents are assigned based on their attachment points:
The structural representation (Figure 1) highlights the planar aromatic system, with the ester group and pyridinyl substituent contributing to electronic delocalization.
As of the latest available data, the CAS Registry Number for methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate remains unassigned in public chemical databases. Alternative identifiers include:
| Identifier Type | Value |
|---|---|
| PubChem CID | Not yet registered |
| ChemSpider ID | Not yet registered |
The absence of standardized identifiers reflects the compound’s status as a research-focused molecule with limited commercial availability.
The molecular formula C₁₄H₁₀N₂O₃ corresponds to a molecular weight of 254.24 g/mol, calculated as follows:
| Element | Quantity | Atomic Weight | Contribution |
|---|---|---|---|
| C | 14 | 12.01 | 168.14 |
| H | 10 | 1.01 | 10.10 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| Total | 254.24 |
Hypothetical mass spectrometry data for this compound would likely exhibit a molecular ion peak at m/z 254.24 ([M]⁺) in electron ionization (EI) mode. Key fragmentation patterns might include:
The SMILES notation for methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate encodes its connectivity and functional groups:
COC(=O)C1=C2C(=NC=C1)OC=C2C3=CC=CC=N3 Key features of the SMILES string:
COC(=O) represents the methyl ester group at position 6. C1=C2C(=NC=C1)OC=C2 delineates the furo[3,2-c]pyridine core. C3=CC=CC=N3 specifies the pyridin-2-yl substituent at position 4. Stereochemical analysis reveals no chiral centers due to the compound’s planar aromatic system. The fused bicyclic structure and substituent arrangement preclude geometric isomerism, as all double bonds participate in conjugated π-systems.
The multi-step synthesis of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate represents a sophisticated approach to constructing this complex heterocyclic system [1] [2]. The synthetic route typically begins with readily available pyridine derivatives and involves several key transformations to build the fused furopyridine framework [4].
The initial step commonly involves the preparation of a suitable pyridine precursor bearing appropriate functional groups for subsequent cyclization [5] [6]. One effective approach utilizes 4-hydroxy-3-iodopyridine as a crucial starting material, which can be converted through a cascade process involving Sonogashira reactions with terminal alkynes followed by immediate 5-endo-dig cyclization to generate the furan ring [15]. This methodology provides access to the furo[3,2-c]pyridine core with good efficiency and regioselectivity [15].
Alternative synthetic strategies employ base-induced cyclization reactions starting from dichloronicotinic acid derivatives [21]. The conversion of 2,5-dichloronicotinic acid to the corresponding ethyl ester, followed by nucleophilic substitution with ethyl 2-hydroxyacetate under basic conditions, leads to the formation of the fused ring system [21]. This approach demonstrates excellent yields of 86-96% for the cyclization step [21].
The optimization of reaction conditions has proven crucial for achieving high yields in the multi-step sequence [21] [33]. The use of sodium hydride in tetrahydrofuran as the base system, followed by trifluoroacetic acid-mediated decarboxylation, provides an efficient route with minimal purification requirements [21]. Temperature control and solvent selection significantly impact the overall efficiency of the transformation [33].
The construction of the furo[3,2-c]pyridine core relies on several well-established cyclization strategies, each offering distinct advantages depending on the substrate and desired substitution pattern [4] [17]. The most prevalent approaches include electrophilic cyclization, nucleophilic aromatic substitution, and metal-catalyzed heteroannulation processes [17] [20].
Electrophilic cyclization represents a fundamental strategy for furo[3,2-c]pyridine formation [17]. This approach typically involves the generation of an electrophilic species that attacks the electron-rich furan ring, leading to intramolecular cyclization [17]. The process often requires strong acid catalysis and elevated temperatures to achieve optimal conversion [17].
The mechanism involves the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the furan moiety [24]. This process has been successfully applied in the Pictet-Spengler reaction using 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes [24]. The reaction proceeds under mild acidic conditions at room temperature to 40°C, providing tetrahydrofuro[3,2-c]pyridine derivatives in yields ranging from 25-85% [24].
Intramolecular nucleophilic aromatic substitution represents another powerful approach for core construction [21]. This strategy involves the displacement of a leaving group on the pyridine ring by an appropriately positioned nucleophile [21]. The reaction typically requires basic conditions and proceeds through a stepwise mechanism involving initial nucleophilic attack followed by elimination [21].
The use of alkoxide nucleophiles derived from hydroxyacetate derivatives has proven particularly effective [21]. Under these conditions, the cyclization proceeds with excellent regioselectivity and yields of 80-95% [21]. The reaction benefits from the electron-deficient nature of the pyridine ring, which enhances the electrophilicity of the carbon bearing the leaving group [21].
Palladium-catalyzed heteroannulation processes offer versatile routes to furo[3,2-c]pyridine derivatives [20] [29]. These transformations typically involve the coupling of appropriately functionalized pyridine derivatives with alkyne or alkene partners, followed by intramolecular cyclization [20]. The process benefits from the functional group tolerance characteristic of palladium catalysis [29].
Recent developments in this area include the use of palladium complexes with N-heterocyclic carbene ligands, which provide enhanced stability and reactivity compared to traditional phosphine-based systems [26]. These catalysts enable efficient cyclization under mild conditions while tolerating a broad range of functional groups [26].
| Cyclization Strategy | Typical Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|
| 5-endo-dig cyclization | Sonogashira conditions | 45-75 | High regioselectivity |
| Intramolecular SNAr | Base, aprotic solvent | 80-95 | Excellent yields |
| Electrophilic cyclization | Strong acid, heating | Variable | Substrate dependent |
| Metal-catalyzed annulation | Pd catalyst, moderate heating | 60-90 | Functional group tolerance |
The installation of the carboxylate functionality in methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate requires careful selection of esterification methods that are compatible with the heterocyclic framework [10] [22]. Several established techniques have proven effective for this transformation, each offering distinct advantages in terms of reaction conditions and substrate scope [10] [18].
Traditional Fischer esterification remains a reliable method for converting carboxylic acid derivatives to their corresponding methyl esters [10]. The process involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or alkane sulfonic acids [10]. The reaction requires reflux conditions and azeotropic removal of water to drive the equilibrium toward ester formation [10].
The use of alkane sulfonic acid catalysts offers advantages over traditional sulfuric acid-based methods [10]. These catalysts can be employed in smaller quantities (0.1-0.2 parts by weight relative to the carboxylic acid) while maintaining high efficiency [10]. The process achieves yields of 90-95% under optimized conditions with reaction times not exceeding 20 hours [10].
The thionyl chloride method provides an efficient alternative for esterification of aromatic carboxylic acids [22]. This approach involves the treatment of carboxylic acids with alcohols in the presence of thionyl chloride, resulting in excellent yields of the corresponding esters [22]. The method is particularly advantageous for substrates containing phenolic hydroxy groups or amino substituents [22].
The reaction proceeds under mild conditions, with methyl esters being obtained at ambient temperature while ethyl and n-butyl esters require reflux conditions [22]. Typical reaction times range from 2-3 hours, and yields consistently fall within the 85-98% range [22]. The method demonstrates excellent functional group tolerance, accommodating electron-withdrawing and electron-donating substituents with equal efficiency [22].
Modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBT) provide mild and efficient conditions for esterification [1]. This approach is particularly valuable when dealing with sensitive substrates that may not tolerate harsh acidic conditions [1]. The reaction proceeds at room temperature and demonstrates excellent functional group compatibility [1].
The use of diazomethane for methylation represents another selective approach, particularly when dealing with compounds containing both carboxylic acid groups and carbon-carbon double bonds [18]. This method selectively methylates the carboxylic group without affecting the double bond, providing the desired esters in quantitative yields [18].
| Esterification Method | Reaction Conditions | Yield Range (%) | Key Features |
|---|---|---|---|
| Acid-catalyzed | Reflux, azeotropic removal | 85-95 | Cost-effective, simple |
| Thionyl chloride | 0°C to reflux, 2-3 h | 85-98 | Broad scope, mild |
| EDCI/HOBT coupling | Room temperature | 70-90 | Functional group tolerant |
| Diazomethane | 0°C, ether solvent | 90-100 | Selective, quantitative |
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, including furo[3,2-c]pyridine derivatives [7] [11]. These transformations enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance [26] [30].
The Suzuki-Miyaura coupling reaction stands as one of the most versatile methods for introducing aryl substituents into furopyridine frameworks [31]. This transformation involves the coupling of organoboron compounds with halogenated pyridine derivatives in the presence of palladium catalysts and appropriate base systems [27] [31].
Recent developments have focused on addressing the challenges associated with coupling 4-pyridineboronic acid derivatives, particularly the formation of impurities derived from phosphorus ligands [27]. The optimization of reaction conditions, including catalyst loading and ligand selection, has proven crucial for achieving high selectivity and yield [27]. Typical conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium phosphate as the base in dioxane-water mixtures [31].
The reaction demonstrates excellent tolerance for both electron-donating and electron-withdrawing substituents on the arylboronic acid partners [31]. Yields typically range from 70-95% depending on the specific substrate combination and reaction conditions [31]. The mild nature of the transformation makes it particularly suitable for late-stage functionalization of complex molecules [31].
The Sonogashira coupling reaction provides access to alkyne-substituted pyridine intermediates that can undergo subsequent cyclization to form furo[3,2-c]pyridine derivatives [15]. This approach involves the palladium-catalyzed coupling of terminal alkynes with halogenated pyridines, followed by immediate 5-endo-dig cyclization [15].
The cascade process offers several advantages, including the formation of the heterocyclic core and introduction of substituents in a single synthetic operation [15]. The reaction typically employs palladium dichloride bis(triphenylphosphine) in combination with copper(I) iodide as co-catalyst [9]. Base systems such as triethylamine or diisopropylamine facilitate the transformation under mild conditions [9].
The use of heteroarylsilanolates as coupling partners has emerged as a powerful alternative to traditional organoboron and organostannane reagents [25]. These silicon-based nucleophiles offer advantages including low toxicity, ease of preparation, and formation of non-toxic byproducts [25]. The coupling proceeds through a palladium-silanolate intermediate that undergoes transmetalation and reductive elimination to form the desired products [25].
The method demonstrates particular effectiveness with five-membered heterocyclic silanolates, including those derived from furan and pyrrole systems [25]. Optimization studies have identified the importance of using pre-formed alkali metal silanolates rather than in situ generation with Brønsted bases [25]. This approach provides rate enhancement and broader substrate scope compared to silanol activation methods [25].
The development of palladium complexes bearing N-heterocyclic carbene ligands has significantly advanced the field of cross-coupling chemistry [26]. These catalysts offer superior performance compared to traditional phosphine-based systems, particularly in challenging transformations involving heterocyclic substrates [26].
The strong sigma-electron-donating ability of N-heterocyclic carbenes facilitates oxidative insertion even with unreactive substrates, while their steric bulk promotes rapid reductive elimination [26]. The resulting catalysts demonstrate high stability at elevated temperatures and low ligand-to-palladium ratios, making them particularly suitable for industrial applications [26].
| Coupling Reaction | Nucleophile Partner | Typical Catalyst System | Yield Range (%) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh3)4/K3PO4 | 70-95 |
| Sonogashira | Terminal alkynes | PdCl2(PPh3)2/CuI | 60-90 |
| Stille | Organostannanes | Pd(PPh3)4 | 65-85 |
| Silanolate coupling | Heteroarylsilanolates | Pd catalyst/base | 60-90 |
X-ray crystallography represents the definitive method for determining the three-dimensional molecular structures of furopyridine derivatives. Single crystal diffraction analysis provides precise measurements of atomic positions, bond lengths, bond angles, and dihedral angles within the molecular framework [1] [2]. The crystallographic parameters for furopyridine compounds typically reveal a monoclinic or triclinic crystal system, with space groups frequently exhibiting inversion symmetry [3] [4].
For furo[3,2-c]pyridine-based structures, the crystallographic data demonstrates characteristic geometrical features. The bond distances within the pyridine ring commonly range from 1.33 to 1.39 Ångstroms, with the C-C bond lengths in the normal range indicating delocalized electron distribution [2]. The C-N bond distances typically measure approximately 1.335 Ångstroms, characteristic of aromatic nitrogen-containing heterocycles [2]. The fusion of the furan ring to the pyridine moiety introduces geometric constraints that influence the overall planarity of the molecular structure.
The X-ray analysis of furopyridine nickel complexes has revealed significant structural parameters, including average metal-nitrogen bond distances ranging from 2.118 to 2.274 Ångstroms [5] [6]. The crystallographic studies show that the pyridine rings in these compounds can adopt various orientations relative to the coordination planes, with dihedral angles spanning from 38.7 to 78.8 degrees depending on steric interactions [3]. These angular measurements provide crucial insights into the conformational flexibility of the furopyridine scaffold.
Table 1: Typical Crystallographic Parameters for Furopyridine Derivatives
| Parameter | Value Range | Reference Structure |
|---|---|---|
| C-C bond length (pyridine) | 1.33-1.39 Å | [2] |
| C-N bond length | 1.335 Å | [2] |
| Dihedral angle (ring systems) | 5.2-78.8° | [3] [4] |
| Unit cell volume | 938-4131 ų | [7] [6] |
| Z value | 2-8 | [7] [6] |
The crystal packing arrangements in furopyridine structures often involve intermolecular hydrogen bonding interactions and π-π stacking between aromatic rings [8] [4]. These non-covalent interactions contribute significantly to the overall stability of the crystalline lattice and influence the molecular orientation within the unit cell. The presence of electronegative atoms such as nitrogen and oxygen in the furopyridine framework facilitates the formation of directional hydrogen bonds that dictate the supramolecular assembly patterns [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate through multiple complementary techniques. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift patterns that enable unambiguous assignment of proton environments within the molecular framework [9] [10].
In the aromatic region of the ¹H Nuclear Magnetic Resonance spectrum, the furopyridine protons typically appear between 7.5 and 8.9 ppm, displaying distinct coupling patterns that reflect the electronic environment and vicinal relationships [11] [10]. The pyridin-2-yl substituent contributes additional signals in the aromatic region, with the characteristic nitrogen-adjacent protons appearing at approximately 8.7 ppm as doublets due to ortho-coupling [10] [12]. The methyl ester group manifests as a sharp singlet around 3.9-4.0 ppm, providing a clear diagnostic signal for this functional group [11] [9].
The ¹³C Nuclear Magnetic Resonance spectroscopy offers detailed information about the carbon framework, with the carbonyl carbon of the ester group typically resonating around 161-162 ppm [11] [12]. The aromatic carbons of the fused ring system display chemical shifts in the range of 110-160 ppm, with quaternary carbons appearing at characteristic downfield positions [12]. The methyl carbon of the ester group appears around 52-53 ppm, consistent with the expected chemical shift for this carbon environment [11].
Two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information that confirms the structural assignments. ¹H-¹H Correlation Spectroscopy experiments reveal through-bond coupling relationships between adjacent protons, enabling the construction of complete spin systems [13] [14]. The correlation peaks in the Correlation Spectroscopy spectrum facilitate the assignment of aromatic protons by tracing the coupling networks within each ring system [15].
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Furopyridine Derivatives
| Proton/Carbon Environment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic protons (furopyridine) | 7.5-8.9 | 110-140 |
| Pyridine N-adjacent protons | 8.6-8.7 | 148-150 |
| Ester methyl group | 3.9-4.0 | 52-53 |
| Carbonyl carbon | - | 161-162 |
| Quaternary aromatic carbons | - | 150-160 |
Heteronuclear Single Quantum Coherence spectroscopy provides direct one-bond carbon-hydrogen correlations, enabling the unambiguous assignment of each proton to its directly attached carbon atom [14] [15]. This technique is particularly valuable for distinguishing between overlapping aromatic signals and for identifying methylene groups that appear as inverted peaks in the spectrum [15]. The Heteronuclear Multiple Bond Correlation experiment reveals long-range carbon-hydrogen correlations over two and three bonds, providing crucial information for establishing connectivity between different parts of the molecule [15].
The integration of multiple Nuclear Magnetic Resonance techniques allows for complete structural characterization, including the determination of regioisomers and the identification of substitution patterns [13] [16]. Advanced pulse sequences such as Nuclear Overhauser Effect Spectroscopy can provide additional stereochemical information through spatial proximity correlations [13]. The combination of these spectroscopic methods ensures reliable and comprehensive structural elucidation of complex furopyridine derivatives.
Vibrational spectroscopy techniques provide detailed molecular fingerprint information for Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate through the analysis of characteristic absorption and scattering frequencies. Infrared spectroscopy reveals the presence of specific functional groups through their characteristic vibrational modes, while Raman spectroscopy provides complementary information about molecular vibrations through different selection rules [17] [18].
The infrared spectrum of furopyridine derivatives displays several diagnostic absorption bands that enable structural confirmation. The carbonyl stretching vibration of the ester group appears as a strong absorption around 1700-1720 cm⁻¹, which is characteristic of methyl carboxylate functionalities [11] [19]. The aromatic carbon-carbon stretching vibrations manifest as medium to strong bands in the region of 1580-1600 cm⁻¹, indicating the presence of conjugated aromatic systems [20]. The carbon-hydrogen stretching vibrations of the aromatic rings appear in the region of 3000-3100 cm⁻¹, providing confirmation of the heterocyclic aromatic character [20].
The Raman spectroscopic analysis offers complementary vibrational information through different enhancement mechanisms. Aromatic ring breathing modes typically appear in the range of 800-1200 cm⁻¹ and are often enhanced in Raman spectra compared to infrared [20] [21]. The carbon-nitrogen stretching vibrations of the pyridine rings manifest around 1400-1500 cm⁻¹, with characteristic intensity patterns that reflect the electronic delocalization within the heterocyclic system [21].
Table 3: Characteristic Vibrational Frequencies for Furopyridine Derivatives
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O stretch (ester) | 1700-1720 | 1680-1700 | Carbonyl vibration |
| Aromatic C=C stretch | 1580-1600 | 1590-1610 | Ring deformation |
| C-H stretch (aromatic) | 3000-3100 | 3020-3120 | Aromatic protons |
| Ring breathing | 800-1000 | 850-1050 | Collective ring motion |
| C-N stretch | 1400-1500 | 1420-1520 | Pyridine character |
The vibrational analysis reveals specific patterns that reflect the electronic structure and bonding characteristics of the furopyridine system. The coupling between different vibrational modes provides information about the molecular dynamics and the extent of conjugation within the aromatic framework [19] [22]. Density functional theory calculations can provide theoretical vibrational frequencies that correlate well with experimental observations, enabling detailed mode assignments [19] [23].
Surface-enhanced Raman spectroscopy techniques can provide enhanced sensitivity for the detection of trace amounts of furopyridine compounds [18] [21]. The enhancement mechanisms depend on both electromagnetic field enhancement and chemical enhancement effects that can selectively amplify specific vibrational modes [21]. These advanced techniques enable the detection and characterization of furopyridine derivatives at very low concentrations, expanding the analytical capabilities for these compounds.
The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization that complements other analytical techniques. The vibrational fingerprint serves as a unique identifier for specific furopyridine derivatives and can be used for qualitative and quantitative analysis in various applications [17] [20].
Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate. These quantum mechanical calculations enable the prediction of molecular properties and the interpretation of experimental observations through computational modeling [24] [25].
The optimization of molecular geometry using density functional theory methods, typically employing the B3LYP functional with basis sets such as 6-311G(d,p), provides accurate structural parameters that correlate well with experimental crystallographic data [25] [26]. The calculated bond lengths and bond angles show excellent agreement with X-ray diffraction measurements, with deviations typically less than 0.05 Ångstroms for bond distances and 2-3 degrees for angles [25]. The computational optimization reveals the most stable conformations and provides insights into the conformational flexibility of the furopyridine framework.
Frontier molecular orbital analysis through density functional theory calculations provides crucial information about the electronic properties and chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic excitation characteristics and the propensity for charge transfer processes [26] [27]. For furopyridine derivatives, the energy gap between these frontier orbitals typically ranges from 3.0 to 4.0 electron volts, indicating moderate reactivity and substantial electronic stability [26] [28].
Table 4: Calculated Electronic Structure Parameters for Furopyridine Derivatives
| Parameter | Calculated Value | Computational Method | Reference |
|---|---|---|---|
| HOMO energy | -6.0 to -6.5 eV | B3LYP/6-311G(d,p) | [26] [28] |
| LUMO energy | -1.5 to -2.5 eV | B3LYP/6-311G(d,p) | [26] [28] |
| Energy gap | 3.0-4.0 eV | B3LYP/6-311G(d,p) | [26] [28] |
| Dipole moment | 2.5-4.5 Debye | B3LYP/6-311G(d,p) | [25] [26] |
| Global hardness | 1.5-2.0 eV | Derived from HOMO-LUMO | [28] |
Time-dependent density functional theory calculations enable the prediction of electronic absorption spectra and the assignment of electronic transitions [24] [29]. These calculations provide theoretical absorption maxima and oscillator strengths that can be directly compared with experimental ultraviolet-visible spectroscopy data [26]. The computational results typically show excellent correlation with experimental absorption spectra, enabling the identification of the electronic transitions responsible for the observed optical properties.
The charge distribution analysis through natural bond orbital methods reveals the electron density distribution and the nature of chemical bonding within the furopyridine structure [25] [30]. These calculations identify regions of high electron density that correspond to nucleophilic sites, as well as electron-deficient regions that represent electrophilic centers [25]. The charge transfer characteristics between different parts of the molecule provide insights into the electronic communication pathways and the potential for intermolecular interactions.
Molecular electrostatic potential surface calculations visualize the electrostatic environment around the molecule, enabling the prediction of interaction sites for hydrogen bonding and other non-covalent interactions [25] [31]. These surfaces highlight the regions of positive and negative electrostatic potential that govern molecular recognition and binding affinity in biological and chemical systems [31].